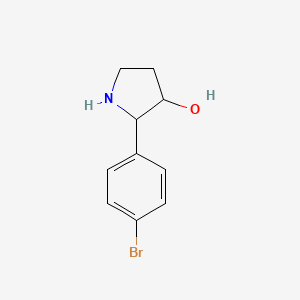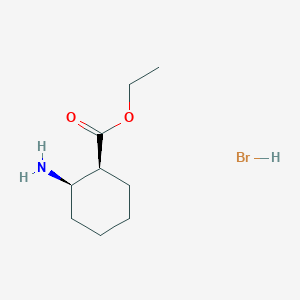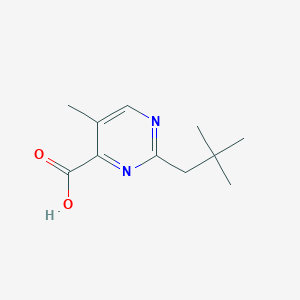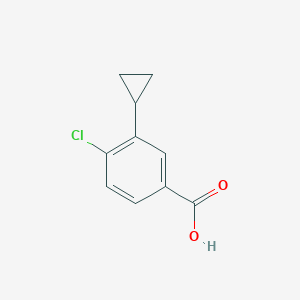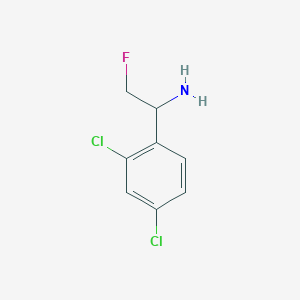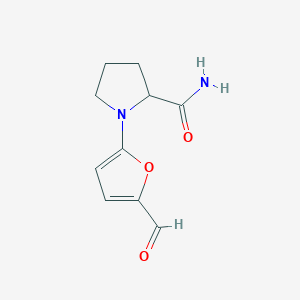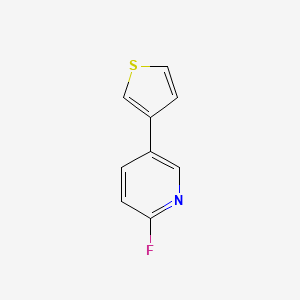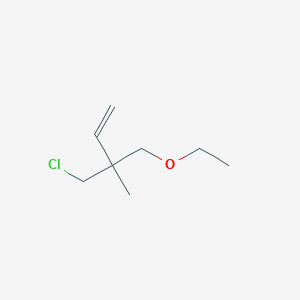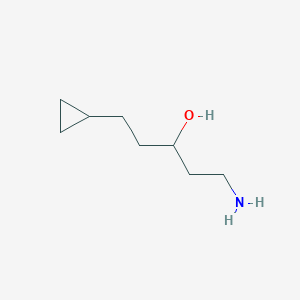![molecular formula C13H20ClNOS B13204974 3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNOS It is a piperidine derivative that features a methoxyphenyl group attached via a sulfanyl (thioether) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 4-methoxybenzenethiol with a piperidine derivative. One common method includes the following steps:
Formation of the Thioether Linkage: 4-Methoxybenzenethiol is reacted with a suitable piperidine derivative under basic conditions to form the thioether linkage.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the piperidine ring or the methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine
- 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
Uniqueness
3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride is unique due to the presence of the methoxyphenyl group and the sulfanyl linkage, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C13H20ClNOS |
|---|---|
Molekulargewicht |
273.82 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)sulfanylmethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c1-15-12-4-6-13(7-5-12)16-10-11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-10H2,1H3;1H |
InChI-Schlüssel |
CRGHPBMHQFHCGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SCC2CCCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
